molecular formula C23H29N3O3S B248633 {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone

{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone

Cat. No. B248633
M. Wt: 427.6 g/mol
InChI Key: KBYBARVBCGTAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone, commonly known as MPSM, is a chemical compound that has gained significant attention in the field of scientific research. MPSM is a highly potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

MPSM works by inhibiting the activity of {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone is overexpressed in many cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis. MPSM has been shown to selectively inhibit the activity of {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanoneα, β, and γ isoforms.
Biochemical and Physiological Effects:
MPSM has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. MPSM has also been found to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPSM has several advantages for lab experiments. It is highly potent and selective, which makes it an ideal tool for studying the role of {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone in various cellular processes. MPSM is also relatively easy to synthesize, which makes it accessible to researchers. However, MPSM has some limitations as well. It is a highly toxic compound and requires careful handling. MPSM is also relatively unstable and may degrade over time, which can affect its efficacy.

Future Directions

There are several future directions for MPSM research. One area of interest is the development of MPSM derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the use of MPSM in combination with other anti-cancer agents to enhance their efficacy. MPSM may also have potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, MPSM is a highly potent and selective inhibitor of {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone that has significant potential for therapeutic applications. MPSM has been extensively studied for its anti-cancer and neuroprotective effects and has shown promising results in animal models. While MPSM has some limitations, it remains an important tool for studying the role of {1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone in various cellular processes. Future research on MPSM may lead to the development of new and improved therapeutic agents for a range of diseases.

Synthesis Methods

The synthesis of MPSM involves several steps, including the reaction of 4-phenylpiperazine with 4-methylbenzenesulfonyl chloride to form 4-(4-methylphenylsulfonyl)piperazine. This intermediate is then reacted with 3-piperidinone to obtain the final product, MPSM. The synthesis of MPSM is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MPSM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-proliferative and anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. MPSM has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H29N3O3S/c1-19-9-11-22(12-10-19)30(28,29)26-13-5-6-20(18-26)23(27)25-16-14-24(15-17-25)21-7-3-2-4-8-21/h2-4,7-12,20H,5-6,13-18H2,1H3

InChI Key

KBYBARVBCGTAKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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